Yttrium silicate

Descripción

Significance in Advanced Materials Engineering and Applications

Yttrium silicates are significant in advanced materials engineering for several key applications. They are explored as potential candidates for environmental barrier coatings (EBCs) and thermal barrier coatings (TBCs) on silicon-based ceramics and C/C composites, particularly in high-temperature environments like gas turbine engines researchgate.netelsevier.esresearchgate.netaust.edu.ng. Their low oxygen permeability and compatible thermal expansion coefficients with certain non-oxide ceramics make them suitable for such protective layers cas.cnelsevier.esresearchgate.net.

Beyond high-temperature structural applications, yttrium silicates, especially when doped with rare-earth ions, are extensively studied for their luminescent properties cambridge.orgingentaconnect.comacs.orgaip.orgingentaconnect.com. This makes them promising materials for phosphors in display technologies, scintillators for radiation detection (including medical imaging like PET scanners), and active media in solid-state lasers and quantum technologies cambridge.orgingentaconnect.comaip.orgscientificmaterials.comsamaterials.comarxiv.org. For instance, rare-earth-doped yttrium orthosilicate (B98303) (Y₂SiO₅) is considered a promising host for quantum memory protocols and optical signal processing due to the narrow optical and spin linewidths of the dopant ions scientificmaterials.comarxiv.orgucl.ac.ukarxiv.org.

Furthermore, yttrium silicates are investigated as potential gate dielectric materials in microelectronics, although hafnium oxide (HfO₂) is currently more favored researchgate.netaps.org. Their dielectric properties and stability on silicon surfaces are areas of ongoing research researchgate.net.

Overview of Yttrium Silicate (B1173343) Polymorphs and Stoichiometries in Research

The Y-Si-O system exhibits several stable compounds and polymorphs, with the most prominent stoichiometries being Y₂SiO₅ (yttrium orthosilicate), Y₂Si₂O₇ (yttrium disilicate or pyrosilicate), and apatite-type yttrium silicates (e.g., Y₄.₆₇(SiO₄)₃O) researchgate.netgoogle.com. The specific crystal structure and properties are highly dependent on the Y:Si ratio and processing conditions, including temperature and pressure nasa.govus-csic.esdlr.de. Research delves into the synthesis methods to control the formation of specific phases and understand the structure-property relationships researchgate.net.

Yttrium Orthosilicate (Y₂SiO₅) Research

Yttrium orthosilicate (Y₂SiO₅), often referred to as YSO, is a well-studied yttrium silicate polymorph. It crystallizes in monoclinic structures, with common space groups being C2/c and P2₁/c scientificmaterials.commaterialsproject.orgresearchgate.netmaterialsproject.org. Y₂SiO₅ is notable for its ability to host rare-earth ions at two distinct crystallographic sites with C1 symmetry, which is advantageous for achieving specific optical and spectroscopic properties scientificmaterials.com.

Research on Y₂SiO₅ focuses on its thermal properties, including thermal expansion and conductivity, which are critical for its application as an EBC cas.cnelsevier.esresearchgate.netcambridge.org. It exhibits a relatively low thermal conductivity (around 1.40 W/m·K) and a linear thermal expansion coefficient that can be compatible with certain ceramic and metallic substrates cas.cnresearchgate.net. Studies have also investigated its high-temperature phase transformations and anisotropic thermal expansion cambridge.orgcambridge.org.

Y₂SiO₅ is particularly important in the field of luminescence and quantum technologies when doped with rare-earth ions like Ce, Pr, Nd, Eu, Tb, Ho, Er, and Tm cambridge.orgingentaconnect.comaip.orgingentaconnect.comscientificmaterials.comarxiv.orgarxiv.org. Eu³⁺ and Er³⁺ doped YSO have demonstrated very narrow homogeneously broadened absorption linewidths at cryogenic temperatures, making them suitable for applications requiring long coherence times scientificmaterials.com. Research explores synthesis methods for both bulk crystals and thin films of doped Y₂SiO₅ for integrated quantum devices arxiv.orgarxiv.org.

| Property | Value | Notes | Source |

| Crystal Structure (Common) | Monoclinic | Space groups C2/c, P2₁/c | scientificmaterials.commaterialsproject.orgresearchgate.netmaterialsproject.org |

| Melting Point | 2070°C | scientificmaterials.com | |

| Density | 4.44 g/cm³ | scientificmaterials.com | |

| Thermal Conductivity (at high temp) | ~1.40 W/m·K | At temperatures above 973 K | cas.cn |

| Linear Thermal Expansion Coefficient | (8.36 ± 0.5) × 10⁻⁶ K⁻¹ | Polycrystalline, 20-1300°C | cas.cn |

| Band Gap (Theoretical) | 4.82 eV | Direct gap | aps.org |

| Bulk Modulus (Theoretical) | 134.8 GPa | aps.org | |

| Dielectric Constant (Theoretical, optical) | 3.11 | aps.org |

Yttrium Disilicate (Y₂Si₂O₇) Research

Yttrium disilicate (Y₂Si₂O₇), also known as yttrium pyrosilicate, is another important this compound compound with multiple polymorphs, including α, β, γ, and δ phases, depending on temperature and pressure nasa.govus-csic.esdtic.mil. The β and γ phases are particularly noted in research nasa.govus-csic.es. The crystal structure of β-Y₂Si₂O₇ is based on (Si₂O₇)⁶⁻ units us-csic.es.

Research on Y₂Si₂O₇ highlights its potential as a high-temperature structural material and an environmental barrier coating due to its refractoriness (melting point around 1775°C), good thermochemical stability, and relatively low thermal conductivity researchgate.netaust.edu.ngdtic.mil. The γ-Y₂Si₂O₇ polymorph, for instance, exhibits a low thermal conductivity (below 3.0 W/(m·K) above 600 K) and a low linear thermal expansion coefficient (around 3.90 × 10⁻⁶ K⁻¹), making it a competitive candidate for high-temperature components and coatings researchgate.net. Its thermal expansion coefficient is notably close to that of silicon nitride and silicon carbide researchgate.net.

Y₂Si₂O₇ is also investigated for its luminescence properties when doped with rare-earth ions like dysprosium (Dy³⁺) acs.org. Studies explore the synthesis and thermal evolution of the Y₂Si₂O₇ host matrix and the luminescence efficiency of different polymorphs acs.org.

| Property | Value | Notes | Source |

| Melting Point | 1775°C | dtic.mil | |

| Thermal Conductivity (γ-Y₂Si₂O₇) | < 3.0 W/(m·K) | Above 600 K | researchgate.net |

| Linear Thermal Expansion Coefficient (γ-Y₂Si₂O₇) | (3.90 ± 0.4) × 10⁻⁶ K⁻¹ | Polycrystalline | researchgate.net |

| Band Gap (Theoretical) | 4.78 eV | Direct gap | aps.org |

| Bulk Modulus (Theoretical) | 140.2 GPa | aps.org | |

| Dielectric Constant (Theoretical, optical) | 3.44 | aps.org |

Apatite-type Yttrium Silicates (e.g., Y₄.₆₇(SiO₄)₃O) Research

Apatite-type yttrium silicates, with a general formula often represented as Y₄.₆₇(SiO₄)₃O, possess a hexagonal structure with the space group P6₃/M semanticscholar.orgntu.edu.sg. These materials are characterized by a structure that includes both orthosilicate [SiO₄]⁴⁻ complex ions and additional non-silicon-bonded oxygen ions semanticscholar.org.

Research on apatite-type yttrium silicates explores their structural flexibility, high melting temperatures, and good chemical stability ntu.edu.sg. They have been observed as crystalline phases during the annealing of Y₂SiO₅ coatings dlr.de. While apatite structures in general are studied for various applications including optics, biomedical materials, and solid oxide fuel cells, specific research focusing solely on the materials science of Y₄.₆₇(SiO₄)₃O itself within the context of advanced materials engineering appears less extensive in the provided search results compared to Y₂SiO₅ and Y₂Si₂O₇ semanticscholar.orgntu.edu.sgmdpi.comacs.orgbbk.ac.uk. However, their presence as a phase in the Y-Si-O system is acknowledged in the context of synthesis and phase transformations of other yttrium silicates researchgate.netdlr.de.

| Property | Value | Notes | Source |

| Crystal Structure | Hexagonal | Space group P6₃/M | semanticscholar.orgntu.edu.sg |

| Specific Gravity | 4.39 g·cm⁻³ | semanticscholar.org | |

| Hardness (Mohs) | 5 – 7 | semanticscholar.org |

Propiedades

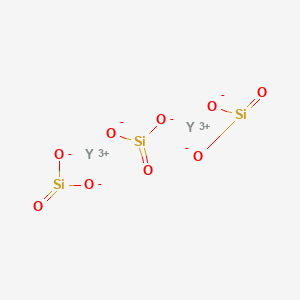

Fórmula molecular |

O9Si3Y2 |

|---|---|

Peso molecular |

406.06 g/mol |

Nombre IUPAC |

dioxido(oxo)silane;yttrium(3+) |

InChI |

InChI=1S/3O3Si.2Y/c3*1-4(2)3;;/q3*-2;2*+3 |

Clave InChI |

PHGLEWRBYHCKII-UHFFFAOYSA-N |

SMILES canónico |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Y+3].[Y+3] |

Sinónimos |

yttrium silicate yttrium silicate, (H6SiO5) Y(+3) salt yttrium-90 silicate |

Origen del producto |

United States |

Synthetic Methodologies and Processing Techniques for Yttrium Silicate Materials

High-Temperature Solid-State Reaction Approaches

The solid-state reaction method is a traditional approach for synthesizing yttrium silicate (B1173343), typically involving the reaction between yttrium oxide (Y₂O₃) and silicon dioxide (SiO₂). psu.edu This method generally requires high temperatures, often exceeding 1000°C, and can yield micron-sized particles. iaamonline.org

Optimization of Reaction Conditions and Precursor Selection

Optimizing high-temperature solid-state reactions for yttrium silicate involves careful consideration of reaction temperature, duration, and the purity and characteristics of the precursor materials. High-purity precursors (>99.9%) are crucial to minimize the formation of secondary phases, such as Y₂Si₂O₇. Typical conditions reported include annealing temperatures between 1400°C and 1600°C for extended periods, sometimes up to 100 hours for Y₂Si₂O₇. iaamonline.org Higher calcination temperatures, exceeding 1500°C, can help reduce amorphous content but may lead to increased grain size. The particle size and purity of the final product are also influenced by the duration of calcination and the efficiency of grinding the precursor powders.

Challenges in Achieving Phase Purity and Homogeneity

Despite its simplicity and the ready availability of starting materials, the solid-state reaction method presents challenges in achieving high phase purity and homogeneity in this compound. iaamonline.org The process relies on the diffusion of reactants in the solid state, which can be slow and lead to incomplete reactions, resulting in the presence of unreacted precursors like Y₂O₃ or the formation of undesirable secondary phases like Y₂Si₂O₇. iaamonline.orgarxiv.org The mechanical mixing of Y₂O₃ and SiO₂ powders can also contribute to inhomogeneity. Achieving phase purity often requires high processing temperatures and long reaction times, along with repeated milling and washing steps, which can potentially degrade the material's properties and result in irregularly shaped particles. psu.eduiaamonline.org

Wet-Chemical Synthesis Routes

Wet-chemical synthesis routes, such as the sol-gel method, offer alternative approaches for synthesizing this compound, often enabling better control over homogeneity, particle size, and stoichiometry compared to solid-state reactions. researchgate.netpsu.eduarxiv.org

Sol-Gel Processing and Variations

The sol-gel method is a versatile technique for synthesizing this compound, allowing for precise stoichiometry and the potential to obtain nanoscale particle sizes. researchgate.net This method typically involves the hydrolysis and condensation of molecular precursors in a solution to form a colloidal suspension (sol), which then evolves into a gel network. rsc.org

Controlled Hydrolysis and Condensation of Alkoxide Precursors

In the sol-gel synthesis of this compound, alkoxide precursors such as tetraethyl orthosilicate (B98303) (TEOS) for the silicon source and yttrium alkoxides or yttrium salts like yttrium nitrate (B79036) hexahydrate are commonly used. researchgate.netpsu.edujonuns.com The process begins with the hydrolysis of the alkoxide precursors, where alkoxy groups are replaced by hydroxyl groups. This is followed by condensation reactions, which involve the formation of Si-O-Si or Si-O-Y bonds through the elimination of water or alcohol, leading to the formation of a polymeric network. rsc.org Controlled hydrolysis of alkoxide solutions, such as tetraethoxysilane and yttriumoxoisopropoxide, is crucial for preparing suitable precursor sols. psu.eduresearchgate.net The extent and rate of hydrolysis and condensation are influenced by various factors, including the water-to-alkoxide ratio and the presence and concentration of catalysts. rsc.org

Influence of Solution Chemistry and pH on Precursor Formation

The solution chemistry, particularly the pH, significantly influences the hydrolysis and condensation rates and, consequently, the kinetics and mechanism of the sol-gel process and the structure of the resulting gel. rsc.orgmdpi.com Acid or base catalysts are typically used to drive the sol-gel chemistry of alkoxides, as the neutral reaction is very slow. rsc.orgmdpi.com Acid catalysis can be performed using acids like HCl, HNO₃, or acetic acid, while base catalysis commonly utilizes NH₃ or NaOH. researchgate.netmdpi.comndhu.edu.twcambridge.org The pH affects the particle size and charge of the formed aggregates in the sol. psu.edu For instance, in the synthesis of Y₂SiO₅ precursor sols using TEOS and yttriumoxoisopropoxide, using acidic pre-hydrolyzed TEOS can result in smaller primary particles (around 3 nm). psu.edu The highest particle charge, which is important for techniques like electrophoretic deposition, can be obtained after a certain period of hydrolysis, with a subsequent decrease attributed to condensation reactions. psu.edu The pH stability of yttrium disilicates has been shown to be higher at pH > 5. geoscienceworld.org

Table 1: Comparison of Synthesis Methods for this compound

| Method | Typical Temperature Range (°C) | Typical Particle Size | Advantages | Challenges |

| High-Temperature Solid-State Reaction | 1400-1600 | Micron-sized (1-5 µm) | Simplicity, readily available precursors iaamonline.org | Inhomogeneity, impurity formation, high energy consumption, long reaction time iaamonline.orgjuniperpublishers.com |

| Sol-Gel Synthesis | Lower than solid-state | Nano to sub-micron | Better homogeneity, control over stoichiometry, lower synthesis temperature researchgate.netpsu.eduarxiv.orgjonuns.com | Experimentally more complex than some other methods researchgate.net |

Table 2: Influence of pH on TEOS Hydrolysis in Sol-Gel Synthesis

| Hydrolysis Condition | Observed Particle Size | Particle Charge (Zeta Potential) |

| Acidic pH | Around 3 nm primary particles psu.edu | Low particle charge initially, increases and then decreases psu.edu |

| Alkaline pH | Mainly >10 nm particles psu.edu | Develops negative particle charge psu.edu |

Precursor Sinterability and Crystallization Behavior

The sinterability and crystallization behavior of this compound precursors are critical factors determining the final properties of the synthesized material. Different synthesis methods yield precursors with varying characteristics that affect these processes. For instance, precursor powders prepared by microwave hydrothermal processes without subsequent heat treatment often exhibit weak crystallization and an irregular, cotton-fiber-like morphology. semanticscholar.org Heat treatment at elevated temperatures is typically required to achieve well-crystallized, phase-pure this compound powders. semanticscholar.org

The calcination temperature plays a significant role in the crystallization of this compound phases. Studies have shown that the crystallographic phases evolved from a prepared gel on calcination are correlated with the experimental parameters used for synthesis. researchgate.net Optimized conditions can lead to well-defined and crystallized phases of yttrium disilicate (Y₂Si₂O₇), yttrium monosilicate (Y₂SiO₅), or a biphasic mixture. researchgate.net For example, calcination in the temperature range of 1100°C to 1500°C for 2 hours can yield these phases with particle sizes ranging from 0.8 μm to 10 μm. researchgate.net

The presence of secondary phases can impact the sintering behavior. In conventionally sintered Y₂SiO₅, the presence of unreacted Y₂O₃ has been observed, which can be attributed to incomplete reaction of Y₂O₃ and SiO₂ or the decomposition of sintering aids like LiYO₂ at high temperatures. elsevier.es The crystallization behavior of yttrium silicates can also be influenced by the addition of other oxides, such as Fe₂O₃, which can affect the connectivity of the silicate framework. mdpi.com Different this compound crystalline phases, such as α-Y₂Si₂O₇, β-Y₂Si₂O₇, γ-Y₂Si₂O₇, and y-Y₂Si₂O₇, can be favored depending on the Y₂O₃ concentration in multicomponent silicate glasses. researchgate.net

Hydrothermal and Microwave-Hydrothermal Methods

Hydrothermal synthesis is a method that involves crystal synthesis or growth under high-temperature and high-pressure aqueous conditions. mdpi.com This technique is known to promote the development of specific this compound phases, such as the y-phase of Y₂Si₂O₇. researchgate.net Microwave-assisted hydrothermal synthesis is a variation that offers advantages such as shorter reaction times, easier temperature and pressure control, and rapid and uniform heating compared to traditional hydrothermal methods. optica.org

Hydrothermal methods can yield nanocrystalline powders with controlled stoichiometry. The reaction time and pressure are key parameters that determine the crystallinity of the product. While traditional hydrothermal methods may require extended processing durations, such as 100 days at 300°C or 10 days at 650°C, to obtain single-phase y-Y₂Si₂O₇, the synthesis of crystalline y-Y₂Si₂O₇ has been achieved at temperatures as low as 365°C using a layered clay as a silicon source. researchgate.net

Microwave hydrothermal processes, often followed by heat treatment, have been successfully used to synthesize high-purity Y₂SiO₅ powders. semanticscholar.orgresearchgate.net For example, high-purity Y₂SiO₅ can be synthesized by a microwave hydrothermal process with a later heat treatment at 700°C for 2 hours. semanticscholar.orgresearchgate.net Without the heat treatment, the precursor powders show weak crystallization. semanticscholar.org

Parametric Studies on Temperature, Pressure, and Reaction Duration

Parametric studies in hydrothermal synthesis of silicates, while not always specifically focused on this compound in the provided results, offer insights into the influence of temperature, pressure, and reaction duration. For instance, in the hydrothermal synthesis of (Zr,Ce)SiO₄ solid solutions, the temperature was fixed at 250°C, as its primary role was found to be increasing the reaction kinetics. rsc.org The hydrothermal treatment duration also affects particle size and crystallization state, with longer durations leading to increased particle size and improved crystallinity due to Ostwald ripening. rsc.org

In the microwave hydrothermal synthesis of this compound nanocrystallites, the synthesis temperature and annealing temperature influence the phase and microstructure. researchgate.net Increasing the synthesis temperature can increase the Y₂SiO₅ content. researchgate.net Increasing the annealing temperature is beneficial for the growth of this compound crystallites. researchgate.net Different initial solution compositions, combined with microwave hydrothermal treatment at 150°C for 10 minutes and annealing at 900°C for 2 hours, can yield Y₂SiO₅, Y₄.₆₇(SiO₄)₃O, and Y₂Si₂O₇ crystallites with specific particle sizes. researchgate.net

Specific conditions for hydrothermal synthesis of apatite-phase Y₄.₆₇(SiO₄)₃O powder involve reacting a precursor solution at 220-260°C for 6-24 hours. google.com This method allows for the preparation of spindle-shaped Y₄.₆₇(SiO₄)₃O powder with controllable morphology and uniform size at relatively low temperatures. google.com

Synthesis of Nanocrystalline Yttrium Silicates

Hydrothermal and microwave-hydrothermal methods are capable of producing nanocrystalline yttrium silicates. Microwave hydrothermal processes with subsequent heat treatment have been used to synthesize Y₂SiO₅ nanocrystallites. semanticscholar.orgresearchgate.net While microwave hydrothermal synthesis alone may result in weakly crystallized precursor powders, a heat treatment at 700°C for 2 hours can yield well-crystallized Y₂SiO₅ powders with a grainy morphology in the 400-600 nm range. semanticscholar.org

Hydrothermal synthesis has also been employed to synthesize crystalline y-Y₂Si₂O₇ at relatively low temperatures. researchgate.net The use of a layered clay as a silicon source in this method facilitates the nucleation process. researchgate.net Another study reported the synthesis of 20-nm-diameter single-crystalline ytterbium silicate (Yb₂Si₂O₇ and Yb₂SiO₅) nanoparticles at 200°C using a simple, low-cost hydrothermal method. acs.org

Microwave-hydrothermal synthesis using specific raw materials and conditions can yield Y₂SiO₅, Y₄.₆₇(SiO₄)₃O, and Y₂Si₂O₇ crystallites with particle sizes in the range of 400-600 nm, 200-400 nm, and 400-600 nm, respectively, after annealing at 900°C for 2 hours. researchgate.net

Solution Combustion Synthesis

Solution Combustion Synthesis (SCS) is a method that typically involves the rapid oxidation-reduction reaction between metal nitrates (oxidizer) and a fuel (reducing agent) in a solution. This method is often used for the synthesis of oxide powders. For yttrium silicates, SCS has been explored as a synthesis route.

Cerium-activated this compound (Y₂SiO₅:Ce) phosphors have been prepared by solution combustion using yttrium-cerium nitrate and urea (B33335) as starting materials, with TEOS or SiO₂ fume as silicon sources. um.edu.mt This wet-chemical route allows for the synthesis of phosphors with specific morpho-structural and luminescent properties, influenced by the silicon source and firing temperature. um.edu.mt

Another application of SCS in related materials is the synthesis of yttria (Y₂O₃) nanopowder. The high-temperature self-propagating redox reaction between yttrium nitrate and glycine (B1666218) in SCS can lower the formation temperature of yttria significantly. mdpi.com The large amounts of gases emitted during the decomposition process in SCS contribute to the formation of nanoparticles. mdpi.com While this example is for yttria, the principle of SCS involving nitrates and fuels is applicable to the synthesis of yttrium silicates.

Solution combustion synthesis has been used to synthesize flux-doped Y₂SiO₅:Dy³⁺ phosphors at low temperatures using oxalic acid dihydrate as fuel. ingentaconnect.com This method can result in nano-sized particles with crystallite sizes in the range of 21-26 nm. ingentaconnect.com The addition of a flux can enhance grain growth and improve crystallinity and particle morphology. ingentaconnect.com

Pechini Method

The Pechini method, a variation of the sol-gel technique, is a polymerizable complex route often used for synthesizing complex oxide materials. This method involves chelating metal ions with a carboxylic acid (typically citric acid) and then polymerizing the chelated complexes with a polyalcohol (like ethylene (B1197577) glycol) to form a resin. This resin is then calcined to obtain the desired oxide powder.

The Pechini method has been used for the preparation of silicate powders, including those for this compound coating systems. scientific.net This method is considered for its ability to produce fine, homogeneous powders. While some sources indicate that the Pechini technique can result in strongly agglomerated nanocrystalline powders, it is considered an inexpensive and convenient way to prepare rare earth ion-doped phosphors. mdpi.com

In the context of yttrium-stabilized zirconia (YSZ), the Pechini method has been used to synthesize nanocrystalline powders using zirconium oxychloride and yttrium nitrate as metal precursors, with citric acid and ethylene glycol as chelating and polymerization agents. ias.ac.in The obtained gel is typically heat-treated at elevated temperatures to form the desired product. ias.ac.in Applying this method to this compound synthesis would involve similar steps with appropriate yttrium and silicon precursors.

Advanced Fabrication Technologies

Advanced fabrication technologies are employed to process synthesized this compound powders into various forms, such as coatings, fibers, or bulk ceramics, for specific applications. These technologies leverage the controlled properties of the synthesized powders to achieve desired microstructures and performance characteristics.

For protective coatings, techniques like electrophoretic deposition from stable suspensions have been used to apply this compound coatings. scientific.net This method allows for the deposition of layers with controlled thicknesses by adjusting parameters like deposition voltage and duration. scientific.net

In the fabrication of optical fibers, advanced techniques are utilized to incorporate yttrium silicates. For instance, yttrium aluminosilicate (B74896) fibers have been fabricated using methods like the powder-in-tube method, where ceramic nanopowders are used as the core material. optica.org This approach offers flexibility in fiber composition design compared to using crystal rods. optica.org Other methods for fabricating yttrium aluminosilicate fibers include the melt-in-tube method for co-doped fibers and secondary drawing processes. mdpi.com

Chemical Vapor Deposition (CVD), Physical Vapor Deposition (PVD), and thermal spraying are also mentioned as advanced methods for applying yttrium or its compounds, such as yttrium oxide, as coatings to protect substrates from harsh environments. aemree.com While this specifically mentions yttrium oxide, similar advanced deposition techniques can be applied to this compound materials for various functional coatings. Direct liquid injection chemical vapor deposition (DLI-CVD) has been explored for growing rare-earth doped yttrium orthosilicate thin films on silicon wafers for potential quantum technology applications. arxiv.org

Spark-plasma sintering (SPS) is an advanced sintering technique that has been used to process this compound powders. elsevier.es Compared to conventional sintering, SPS can result in different microstructures and mechanical properties. elsevier.es For example, SPS of sol-gel synthesized Y₂SiO₅ resulted in a finer grain size and different high-temperature compression behavior compared to conventionally sintered material from solid-state reaction. elsevier.es

Flame Synthesis and Spray Pyrolysis for Nanomaterial Production

Flame synthesis and spray pyrolysis are versatile techniques for producing fine, often spherical, particles of metal oxides and silicates, including this compound, typically in the nanometer to micrometer range.

Spray Pyrolysis is another atmospheric pressure chemical synthesis technique where a precursor solution is sprayed and converted into powders or films through pyrolysis. mdpi.com While conventional spray pyrolysis can produce spherical particles, it may lead to the formation of hollow and porous particles, which are less desirable for efficient phosphors. psu.edu Modified spray pyrolysis techniques, sometimes employing colloidal solutions, are being explored to overcome the issue of hollowness or porosity and achieve spherical and filled morphologies even after post-treatment. researchgate.netiaamonline.org Spray pyrolysis is recognized as a common, inexpensive, simple, and versatile method for synthesizing sub-micron and spherical luminescent materials, multi-component oxides, and nanopowders. iaamonline.org

Laser-Based Processing and Sintering for Ceramic Fabrication

Laser-based processing offers a faster and more energy-efficient alternative to conventional ceramic fabrication methods. clemson.edu This approach can be used for the fabrication of ceramic matrix composites (CMCs) and for sintering ceramic materials.

A novel laser-based process for fabricating CMCs involves the local melting of a Y-Si-O matrix between SiC fibers using a laser. wlt.de After solidification, the Y-Si-O-based matrix is formed. Microstructural investigations have shown that melting and solidification of the matrix are possible without damaging the fibers. wlt.de However, achieving a homogeneous microstructure can be challenging due to inhomogeneous loading of the fiber rovings with the matrix-forming powder. wlt.de

Laser sintering, sometimes coupled with electric fields (flash sintering), is also being investigated for ceramic fabrication. Selective laser flash sintering systems have been developed to reduce the necessary laser power for densification of ceramics like yttria-stabilized zirconia (YSZ). ceramics.org This technique involves sintering small regions on the surface of a green pellet with a laser while an electric field is applied. ceramics.org

Thin Film Deposition Techniques

Thin film deposition techniques are crucial for applications requiring this compound in thin layers, such as in optical coatings, protective layers, or electronic devices.

Pulsed Laser Deposition (PLD) of this compound Films

Pulsed Laser Deposition (PLD) is a technique used to deposit thin films by ablating material from a target with a high-power pulsed laser. PLD has been employed to fabricate transparent and amorphous yttrium/Sialon thin films. nih.gov In the context of this compound, PLD has been used to deposit Y₂SiO₅:Ce³⁺ thin film phosphors on silicon substrates. ufs.ac.za The properties of the deposited films are influenced by various parameters, including substrate temperature, substrate-to-target distance, deposition gases, deposition pressure, and deposition time. ufs.ac.za For Y₂SiO₅:Ce³⁺ films deposited by PLD, the crystalline size was found to be around 19.93 nm when varying the substrate-to-target distance. ufs.ac.za Increasing the substrate-to-target distance resulted in a substantial reduction in film thickness. ufs.ac.za The morphology and surface roughness of the thin films also vary with deposition parameters. ufs.ac.za Spherical nanoparticles have been observed in these films under various deposition conditions. ufs.ac.za

PLD has also been used for the deposition of yttrium oxide films on silicon substrates, where an interfacial layer consisting of a mixture of substoichiometric SiOₓ and the deposited Y₂O₃ layer was observed, without the formation of this compound. spiedigitallibrary.org The thickness of this interfacial layer was dependent on the oxygen pressure and temperature during deposition. spiedigitallibrary.org

Electrophoretic Deposition (EPD) of this compound Coatings

Electrophoretic Deposition (EPD) is a technique that uses an electric field to deposit charged particles from a suspension onto a conductive substrate. EPD has been investigated as an effective coating technology for depositing this compound coatings, particularly on materials like SiC–C/C composites for oxidation protection at high temperatures. tandfonline.comtandfonline.comscientific.netscientific.netresearchgate.net

In hydrothermal electrophoretic deposition, this compound nanocrystallites are used as source materials in a solvent with a charging agent. tandfonline.comtandfonline.comscientific.net The nanocrystallites can be prepared by methods such as a sonochemical process. tandfonline.comtandfonline.comscientific.net The deposition temperature influences the microstructures and degree of crystallization of the this compound coatings. tandfonline.comtandfonline.comscientific.net Coatings composed primarily of Y₂Si₂O₇ with smaller amounts of Y₂SiO₅ have been prepared by this method. tandfonline.comtandfonline.comscientific.net The thickness and density of the coatings increase with increasing deposition temperature, while the phase composition is less affected by the process temperature. tandfonline.comtandfonline.comscientific.net Growth of this compound nanoparticle size can occur during the hydrothermal electrophoretic process. tandfonline.com EPD from stable suspensions, often based on isopropanol, is used, and the thickness of the deposited layers can be controlled by deposition voltage and duration. scientific.net These coatings have shown promising anti-oxidation properties. researchgate.net

Freeze-Casting for Porous this compound Ceramics

Freeze-casting is a technique used to fabricate porous materials by solidifying a suspension, followed by sublimation of the frozen solvent (typically ice), which leaves behind a porous structure. This method has been explored for the preparation of porous this compound ceramics. researchgate.netresearchgate.netdntb.gov.ua

A water-based freeze-casting technique has been used to prepare porous Y₂SiO₅ ceramics with tailored pore structures. researchgate.netresearchgate.net The freezing process creates a 3D interconnected pore network. researchgate.net The solid content in the suspension affects the pore structure, porosity, and mechanical properties of the resulting ceramics. researchgate.net Increasing the solid content generally reduces porosity, decreases pore size, and changes the pore structure. researchgate.net For porous Y₂SiO₅ ceramics prepared by freeze-casting, increasing the solid content from 15 vol.% to 30 vol.% led to an increase in compressive strength and dielectric constant. researchgate.net Sintering temperature also influences the microstructure and properties, with increasing temperature from 1250 °C to 1450 °C resulting in a decrease in porosity. researchgate.net Porous Y₂SiO₅ ceramics produced by freeze-casting are being investigated for applications such as ultra-high temperature broadband radome structures and thermal insulators due to their low thermal conductivity. researchgate.net

High-Temperature Flux-Growth Techniques for Single Crystal Synthesis

High-temperature flux growth is a method used to synthesize single crystals from a solution (flux) at elevated temperatures. This technique is suitable for growing crystals of materials that are difficult to obtain by melting methods due to high melting points or incongruent melting behavior.

High-temperature flux-growth techniques have been successfully applied to synthesize single crystals of yttrium silicates. researchgate.netgeoscienceworld.org This method involves dissolving the constituent materials in a flux at high temperatures and then slowly cooling the solution to allow crystal growth. The systematic evaluation of experimental parameters, such as heating and cooling rates, maximum temperature, holding time, and the amount and composition of the flux, is crucial for controlling the crystallization of various silicate structure types. researchgate.net

Studies using the flux-growth method in systems like BaO-K₂O-Y₂O₃-SiO₂-MoO₃ have shown that the crystallization of different silicate phases is strongly controlled by the Y₂O₃:SiO₂ molar ratio and the amount of MoO₃ solvent in the precursor mixtures. researchgate.net A decrease in the Y₂O₃:SiO₂ ratio (increasing SiO₂) promotes increasing structural complexity of the silicates. researchgate.net For example, nesosilicates may crystallize at lower SiO₂ concentrations, sorosilicates at intermediate concentrations, and framework silicates at high SiO₂ concentrations. researchgate.net Increasing the MoO₃ concentration in the flux mixture can also lead to the growth of silicates with increasing SiO₄ connectivity. researchgate.net Lower cooling rates generally result in better-developed crystals and a higher crystal yield. researchgate.net

Crystallography, Phase Relations, and High Temperature Behavior of Yttrium Silicates

Crystal Structure Determination and Refinement Studies

The crystal structures of yttrium silicates are complex and exhibit significant polymorphism, which dictates their physical and chemical properties. Detailed structural analysis has revealed intricate coordination environments and bonding characteristics.

Yttrium orthosilicate (B98303) (Y₂SiO₅) is known to exist in at least two monoclinic polymorphs, commonly referred to as the low-temperature X1 phase and the high-temperature X2 phase. researchgate.net The transition between these phases influences the material's properties. In the X1 structure, there are two distinct crystallographic sites for the yttrium (Y³⁺) ions, with coordination numbers of 7 and 9. researchgate.net The X2 phase also features two non-equivalent Y³⁺ sites, but with lower coordination numbers of 6 and 7. researchgate.netresearchgate.net The silicon (Si⁴⁺) ion in the X2 structure is tetrahedrally coordinated to four oxygen atoms, with Si-O bond lengths ranging from approximately 1.60 Å to 1.64 Å. researchgate.net The different coordination environments in the X1 and X2 phases are a key distinguishing feature of their crystal structures. researchgate.net

Table 1: Polymorphism of Y₂SiO₅

| Phase | Crystal System | Y³⁺ Site 1 Coordination | Y³⁺ Site 2 Coordination |

|---|---|---|---|

| X1-Y₂SiO₅ (Low Temp) | Monoclinic | 7 | 9 |

| X2-Y₂SiO₅ (High Temp) | Monoclinic | 6 | 7 |

Yttrium disilicate (Y₂Si₂O₇), also known as yttrium pyrosilicate, exhibits a more complex polymorphism with several reported phases, including α, β, γ, and δ forms. nih.gov The transformation temperatures between these phases have been investigated, with the α to β transition occurring at 1225 °C, β to γ at 1445 °C, and γ to δ at 1535 °C. nih.gov

The α-phase possesses a unique structure characterized by isolated [Si₃O₁₀]⁸⁻ chains and an additional [SiO₄]⁴⁻ tetrahedron. nih.gov In this structure, three of the four distinct Y³⁺ sites are coordinated to eight oxygen atoms, while the fourth is coordinated to six. nih.gov The β-phase structure is composed of [Si₂O₇]⁶⁻ groups, where two [SiO₄]⁴⁻ tetrahedra share a corner. nih.gov The Y³⁺ cations in the β-phase occupy distorted octahedral sites. nih.gov Another polymorph, known as the y-phase, is considered a low-temperature form. researchgate.net The structure of one monoclinic polymorph of Y₂Si₂O₇ (space group C2/m) features Y³⁺ ions bonded to six oxygen atoms, forming distorted octahedra, with Y-O bond distances ranging from 2.24 Å to 2.32 Å. materialsproject.org The Si⁴⁺ ions are in tetrahedral coordination, sharing a corner to form the Si₂O₇ group. materialsproject.org

Table 2: Polymorphism of Y₂Si₂O₇

| Phase | Reported Transition Temperature (°C) | Key Structural Features |

|---|---|---|

| α | - | Contains [Si₃O₁₀]⁸⁻ chains and [SiO₄]⁴⁻ tetrahedra nih.gov |

| β | 1225 (from α) nih.gov | Composed of [Si₂O₇]⁶⁻ groups nih.gov |

| γ | 1445 (from β) nih.gov | High-temperature phase |

| δ | 1535 (from γ) nih.gov | Highest temperature crystalline phase |

| y | Low Temperature | Low-temperature form researchgate.net |

The polymorphism within Y₂SiO₅ and Y₂Si₂O₇ represents a form of isotypic relationship, where different crystal structures exist for the same chemical composition. The structural variations are primarily driven by temperature, leading to different arrangements of the silicate (B1173343) tetrahedra and coordination of the yttrium cations. For instance, the α-Y₂Si₂O₇ structure is notable for its combination of chain-like [Si₃O₁₀]⁸⁻ and isolated [SiO₄]⁴⁻ silicate groups, which is distinct from the more common sorosilicate structure of the β-phase containing only [Si₂O₇]⁶⁻ units. nih.gov These complex arrangements highlight the structural versatility of the yttrium silicate system.

The coordination environment of the cations in yttrium silicates is a defining aspect of their crystal chemistry. In the high-temperature X2-Y₂SiO₅ phase, there are two yttrium sites: Y1 is coordinated to seven oxygen ions with bond lengths from 2.199 Å to 2.604 Å, while Y2 is coordinated to six oxygen ions with bond lengths from 2.203 Å to 2.287 Å. researchgate.net In one monoclinic form of Y₂Si₂O₇, the Y³⁺ ion is surrounded by six oxygen atoms in a distorted octahedron, with Y-O bond distances between 2.24 Å and 2.32 Å. materialsproject.org

The silicon cation (Si⁴⁺) consistently occupies a tetrahedral environment, bonded to four oxygen atoms. In X2-Y₂SiO₅, the Si-O bond lengths vary between 1.602 Å and 1.636 Å. researchgate.net For the monoclinic C2/m structure of Y₂Si₂O₇, the Si-O bond lengths are 1.62 Å for the bridging oxygen and 1.63 Å for the terminal oxygens. materialsproject.org These bond lengths are typical for silicate tetrahedra and are influenced by whether the oxygen atom is bridging between two silicon atoms or is non-bridging. arizona.edumpg.de

Table 3: Selected Bond Lengths in Yttrium Silicates

| Compound | Cation Site | Coordination Number | Bond Length Range (Å) |

|---|---|---|---|

| X2-Y₂SiO₅ | Y1 | 7 | 2.199 - 2.604 researchgate.net |

| X2-Y₂SiO₅ | Y2 | 6 | 2.203 - 2.287 researchgate.net |

| X2-Y₂SiO₅ | Si | 4 | 1.602 - 1.636 researchgate.net |

| Y₂Si₂O₇ (C2/m) | Y | 6 | 2.24 - 2.32 materialsproject.org |

| Y₂Si₂O₇ (C2/m) | Si | 4 | 1.62 - 1.63 materialsproject.org |

Phase Equilibria and Thermodynamic Assessments

The stability and formation of yttrium silicates are governed by the phase equilibria in the Y₂O₃-SiO₂ system. Thermodynamic assessments are crucial for predicting the behavior of these materials during synthesis and high-temperature applications.

The Y₂O₃-SiO₂ binary phase diagram describes the stable phases that form at different compositions and temperatures. researchgate.netresearchgate.net The system is characterized by the presence of two stable intermediate compounds: yttrium orthosilicate (Y₂SiO₅) and yttrium disilicate (Y₂Si₂O₇). researchgate.net Thermodynamic assessments using the CALPHAD (CALculation of PHAse Diagrams) method have been performed to model the phase equilibria and thermodynamic properties of this system. researchgate.netdiva-portal.org

According to thermodynamic modeling and experimental studies, Y₂SiO₅ and another silicate, 2Y₂O₃·3SiO₂, melt congruently, while Y₂Si₂O₇ is reported to melt incongruently. dntb.gov.ua The Y₂O₃-SiO₂ phase diagram also indicates the presence of a liquid miscibility gap in the silica-rich region. researchgate.netdntb.gov.ua The thermodynamic stability of these yttrium silicates is a key factor in their potential use as environmental barrier coatings, as they are more stable against volatilization in certain atmospheres compared to the individual oxides. researchgate.net The enthalpy of formation from oxides at 298 K for Y₂Si₂O₇ has been determined calorimetrically to be -67.08 ± 5.98 kJ/mol. elsevierpure.comresearchgate.net

Table 4: Stable Compounds in the Y₂O₃-SiO₂ System

| Compound | Formula | Melting Behavior |

|---|---|---|

| Yttrium Orthosilicate | Y₂SiO₅ | Congruent dntb.gov.ua |

| Yttrium Pyrosilicate | Y₂Si₂O₇ | Incongruent dntb.gov.ua |

| - | 2Y₂O₃·3SiO₂ | Congruent dntb.gov.ua |

Ternary and Quaternary Systems (e.g., Y₂O₃-Al₂O₃-SiO₂, Si-Al-Y-O-C)

The phase relationships of yttrium silicates in multi-component systems are fundamental to their use in ceramics and composites. In the ternary Y₂O₃-Al₂O₃-SiO₂ system, the formation of eutectic compounds with low melting temperatures is a key feature. researchgate.net These eutectics are utilized to create a liquid phase during sintering, which aids in the densification of ceramics containing yttrium, aluminum, or silicon. researchgate.net

In more complex quaternary systems, such as Y₂O₃-Al₂O₃-SiC-SiO₂ (Si-Al-Y-O-C), the presence of SiO₂ significantly influences the phase equilibria. scirp.orgsemanticscholar.org High-temperature reactions in this system lead to the formation of yttrium silicates, namely Y₂Si₂O₇ and Y₂SiO₅, and mullite (Al₆Si₂O₁₃). scirp.orgsemanticscholar.org These newly formed phases establish tetrahedral equilibrium relationships with yttrium aluminates (e.g., Y₃Al₅O₁₂ - YAG, YAlO₃ - YAP, Y₄Al₂O₉ - YAM) and silicon carbide (SiC). scirp.orgsemanticscholar.org The study of these systems is critical for applications like SiC ceramics, where Y₂O₃-Al₂O₃ are common sintering additives and trace amounts of SiO₂ from SiC oxidation can alter the phase composition. semanticscholar.org

Experimental analysis through X-ray diffraction (XRD) of solid-state reacted samples with varying molar ratios of components has been used to determine the resulting phase compositions and establish tentative phase diagrams. scirp.orgsemanticscholar.org

| Sample Designation (Molar Ratio Y₂O₃:Al₂O₃:SiC:SiO₂) | Identified Phases |

|---|---|

| YASS1315 | SiC, Al₆Si₂O₁₃, SiO₂, Y₂Si₂O₇ |

| YASS1414 | SiC, Al₂O₃, Al₆Si₂O₁₃, Y₂Si₂O₇ |

Computational Thermodynamics and CALPHAD Modeling

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful tool for understanding and predicting phase equilibria and thermodynamic properties in complex systems like those containing yttrium silicates. researchgate.netariel.ac.il This approach involves developing thermodynamic models for each phase in a system, with the Gibbs energy of each phase being described as a function of temperature, pressure, and composition. onera.fr The collection of these Gibbs energy functions forms an internally consistent thermodynamic database. ariel.ac.il

For the Y₂O₃-Al₂O₃-SiO₂ system, thermodynamic reassessments have been performed using the CALPHAD approach. researchgate.net In these models, the liquid phase is typically described using the ionic two-sublattice model. researchgate.netresearchgate.net Such thermodynamic modeling allows for the calculation of phase diagrams and properties, providing critical insights that can guide material design and processing. ariel.ac.ilonera.fr The resulting databases are accessible through software that minimizes the total Gibbs energy of the system to determine the equilibrium state. ariel.ac.il

High-Temperature Phase Transformations and Stability Investigations

Yttrium silicates, particularly yttrium disilicate (Y₂Si₂O₇), are known to exhibit multiple polymorphic forms, undergoing transformations at high temperatures.

Displacive Phase Transitions

Displacive phase transformations are characterized by the cooperative movement of atoms over distances smaller than interatomic spacings, leading to a change in crystal structure. researchgate.net Yttrium disilicate (Y₂Si₂O₇) is notable for exhibiting the most structural phases among rare-earth disilicates, with four identified polymorphs: α, β, γ, and δ. nih.gov The transitions between these phases are displacive in nature. nih.gov The phase transitions in the element yttrium are understood to be driven by vibrational instabilities, which are indicated by the appearance of soft acoustic modes in phonon dispersion curves. arxiv.org

Polymorphic Twin Transformations

The transformations between the different polymorphs of yttrium disilicate occur at specific high temperatures. These transformations often involve crystallographic twinning to accommodate the strain associated with the change in crystal structure. Studies on related systems, such as Sc₂Si₂O₇–Y₂Si₂O₇ and Lu₂Si₂O₇–Y₂Si₂O₇, provide insight into the stability of these polymorphs. us-csic.es For instance, in the Sc₂Si₂O₇–Y₂Si₂O₇ system, the β-polymorph structure is maintained across the entire compositional range at 1300 °C. us-csic.es The stability ranges of the various polymorphs are generally governed by the mean ionic radius of the rare-earth elements. us-csic.es

Influence of Temperature on Phase Composition and Microstructure Evolution

Temperature is a critical factor governing the phase composition and microstructure of yttrium silicates. The stability of the different polymorphs of Y₂Si₂O₇ is directly dependent on temperature. nih.gov Exposure to elevated temperatures induces structural changes and can lead to the evolution of the material's microstructure. nih.govresearchgate.netresearchgate.net For instance, in yttria-stabilized zirconia (YSZ), increasing the sintering temperature can lead to a decrease in tetragonal and monoclinic phases and an increase in the cubic phase, depending on the yttria content. icm.edu.plmdpi.com This illustrates the general principle that thermal energy drives the system towards more stable phases at higher temperatures, often accompanied by grain growth and changes in porosity.

| Transformation | Temperature |

|---|---|

| α → β | 1225 °C |

| β → γ | 1445 °C |

| γ → δ | 1535 °C |

Defect Chemistry and Non-Stoichiometry Research

The properties of yttrium silicates are significantly influenced by point defects and deviations from ideal stoichiometry. ias.ac.in First-principles calculations have been employed to study the native point defects in both Y₂SiO₅ and Y₂Si₂O₇. researchgate.net

These studies reveal that the oxygen Frenkel defect (consisting of an oxygen vacancy and an oxygen interstitial) is the predominant native defect in both compounds. This is followed in energetic favorability by cation antisite defects (where Y occupies a Si site and vice-versa) and Schottky defects (vacancies of all constituent ions in stoichiometric ratio). researchgate.net

The dominant defect type is also dependent on the chemical potential of the constituents. Under oxygen-rich conditions, oxygen interstitials (Oᵢ) are the most prevalent defects, while under oxygen-poor (or metal-rich) conditions, oxygen vacancies (Vₒ) dominate. researchgate.net

Non-stoichiometry, or a deviation from the ideal chemical formula, is accommodated by specific defect mechanisms. researchgate.net

In Y₂SiO₅ : An excess of SiO₂ leads to the formation of Siᵧ antisite defects, Oᵢ interstitials, and/or Y vacancies (Vᵧ). Conversely, an excess of Y₂O₃ results in Yₛᵢ antisite defects, Y interstitials (Yᵢ), and/or Vₒ vacancies. researchgate.net

In Y₂Si₂O₇ : An excess of SiO₂ is primarily accommodated by Siᵧ antisites, accompanied by Oᵢ interstitials and/or Vᵧ vacancies. An excess of Y₂O₃ leads to the formation of the Y₂SiO₅ impurity phase, along with Yₛᵢ antisites, Vₒ vacancies, and/or Yᵢ interstitials. researchgate.net

Understanding this defect chemistry is crucial for controlling the processing conditions and optimizing the performance of this compound materials. researchgate.net

| Compound | Condition | Accommodating Defects/Phases |

|---|---|---|

| Y₂SiO₅ | Excess SiO₂ | Siᵧ antisite, Oᵢ interstitial, Vᵧ vacancy |

| Excess Y₂O₃ | Yₛᵢ antisite, Yᵢ interstitial, Vₒ vacancy | |

| Y₂Si₂O₇ | Excess SiO₂ | Siᵧ antisite, Oᵢ interstitial, Vᵧ vacancy |

| Excess Y₂O₃ | Y₂SiO₅ impurity, Yₛᵢ antisite, Vₒ vacancy, Yᵢ interstitial |

Investigation of Oxygen Vacancies and Impurity Segregation

The presence and behavior of point defects such as oxygen vacancies and the segregation of impurities at interfaces significantly influence the material's properties, including its ionic conductivity, thermal stability, and optical characteristics.

Theoretical and Computational Investigations:

First-principles calculations based on density functional theory (DFT) have proven to be a powerful tool for understanding the fundamental aspects of oxygen vacancies in yttrium silicates. Studies on yttrium orthosilicate (Y₂SiO₅) have shown that the formation of oxygen vacancies is a key intrinsic defect. These calculations reveal that the oxygen vacancy is the predominant type of vacancy, with a preference for forming on the oxygen lattice sites within the SiO₄ tetrahedra rather than on the interstitial non-silicon-bonded oxygen sites researchgate.net.

The formation energy and concentration of these mono-vacancies in Y₂SiO₅ are highly dependent on the chemical potential of the constituent elements, suggesting that the vacancy concentration can be tailored by controlling the synthesis environment researchgate.net. Furthermore, theoretical simulations indicate that the self-diffusion of oxygen vacancies in Y₂SiO₅ faces high energy barriers, which contributes to its low oxygen permeability, a crucial attribute for its use as an environmental barrier coating researchgate.net.

While direct experimental investigations specifically targeting oxygen vacancies in this compound are not extensively documented, insights can be drawn from studies on related materials like yttrium oxide (Y₂O₃). In yttrium oxide, both experimental techniques like X-ray absorption spectroscopy and X-ray photoelectron spectroscopy, and theoretical tight-binding calculations have been employed to study the influence of oxygen vacancies on the electronic structure. These studies confirm that oxygen vacancies modify the charge transfer between oxygen and yttrium, leading to a more covalent bond character in non-stoichiometric yttria researchgate.net.

Impurity Segregation:

The segregation of impurities to grain boundaries is a common phenomenon in ceramic materials and significantly impacts their properties. While specific detailed studies on impurity segregation in this compound are limited, extensive research on analogous systems like yttria-stabilized zirconia (YSZ) provides valuable insights into the potential mechanisms. In YSZ, impurities such as silica (B1680970) (SiO₂) and alumina (Al₂O₃) are known to segregate to grain boundaries uci.eduresearchgate.net. This segregation can lead to the formation of secondary phases and has a pronounced effect on the ionic conductivity by blocking charge carriers at the grain boundaries uci.edu.

First-principles calculations on YSZ have shown that the segregation tendency of impurities depends on their ionic radii and charge. For instance, divalent and trivalent impurities tend to segregate within a narrow region at the grain boundary, whereas tetravalent impurities may have a more scattered segregation profile bohrium.com. The driving force for segregation can be a combination of elastic strain relief due to ionic size mismatch and electrostatic interactions.

| Defect Type | Material | Key Findings | Investigative Method |

|---|---|---|---|

| Oxygen Vacancy | Y₂SiO₅ | Predominant vacancy species; formation energy depends on chemical potential; high diffusion barrier. researchgate.net | First-Principles Calculations |

| Oxygen Vacancy | Y₂O₃ | Alters electronic structure and bonding character. researchgate.net | X-ray Spectroscopy & Theoretical Calculations |

| Impurity Segregation (e.g., Si, Al) | YSZ (analogue) | Segregates to grain boundaries, affecting ionic conductivity. uci.eduresearchgate.net | TEM, EDS, First-Principles Calculations |

Role of Grain Boundaries in Defect Accommodation

Grain boundaries, the interfaces between individual crystallites in a polycrystalline material, act as preferential sites for the accommodation of defects, including intrinsic point defects and extrinsic impurities.

The structure and energy of grain boundaries influence their interaction with defects. Grain boundaries can act as sinks for radiation-induced defects, creating defect-depleted zones near the boundary aps.org. The efficiency of a grain boundary as a sink for defects is not an intrinsic property but depends on factors such as the boundary's atomic structure and the irradiation conditions aps.org.

In the context of impurity segregation, grain boundaries provide a region where the lattice strain caused by oversized or undersized impurity ions can be minimized. This energetic favorability drives the diffusion and accumulation of impurities at these interfaces. Atomistic simulations in materials like yttria-doped zirconia have shown that it is energetically favorable for an yttrium ion to be associated with an oxygen vacancy at a grain boundary researchgate.net.

Furthermore, the interaction between different types of defects at grain boundaries can be complex. For instance, the presence of one type of impurity can influence the segregation behavior of another. Studies on alumina have demonstrated that the ionic size mismatch between dopants, impurities, and host cations plays a crucial role in determining their segregation behavior and the resulting grain boundary structure elsevierpure.com.

| Phenomenon | Description | Consequences |

|---|---|---|

| Defect Sinking | Grain boundaries act as sinks for point defects, such as those created by irradiation. aps.org | Can lead to defect-denuded zones near boundaries, potentially improving radiation tolerance. |

| Impurity Segregation | Energetically favorable for impurity ions to accumulate at grain boundaries to relieve lattice strain. researchgate.net | Can lead to the formation of secondary phases, alter local chemistry, and affect material properties like conductivity. uci.edu |

| Defect Association | Formation of defect complexes, such as an impurity ion associated with an oxygen vacancy, at the grain boundary. researchgate.net | Can trap charge carriers and reduce mobility, impacting electrical properties. |

Advanced Characterization Methodologies for Yttrium Silicate Research

X-ray Diffraction (XRD) Techniques

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of materials. Various XRD methods are employed in yttrium silicate (B1173343) research to identify phases, determine crystal structures, and study structural changes under different conditions.

Powder X-ray Diffraction for Phase Identification and Quantitative Analysis

Powder X-ray Diffraction (PXRD) is a standard technique used for identifying the crystalline phases present in yttrium silicate samples. By comparing the experimental diffraction pattern to reference databases, specific this compound polymorphs, such as monoclinic X1- or X2-type Y₂SiO₅ or Y₂Si₂O₇, can be identified. researchgate.netpsu.eduiccm-central.orgresearchgate.netum.edu.mt PXRD can confirm the monoclinic structure of prepared phosphors. researchgate.net Deviations in synthesis conditions or Y:Si ratios can lead to the formation of mixed silicate phases. researchgate.net PXRD is also utilized to study the crystallization behavior of this compound in different systems and after heat treatments. ijrr.comus-csic.es

Quantitative phase analysis using PXRD, often employing methods like the Reference Intensity Ratio (RIR) or Rietveld analysis, allows for the determination of the relative amounts of different crystalline phases in a mixture. measurlabs.comrms-foundation.chicdd.com This is crucial for assessing phase purity and understanding phase transformations. rms-foundation.ch

High-Temperature X-ray Diffraction for In-Situ Studies

High-temperature X-ray Diffraction (HTXRD) allows for the study of structural changes in this compound as a function of temperature in real-time. taylorfrancis.comnasa.govdtic.mil This in-situ technique is essential for investigating phase transformations, thermal expansion, and reactions occurring at elevated temperatures. HTXRD has been used to study the oxidation of silicon nitride ceramics containing yttrium, where the formation and crystallization of Y₂SiO₅ were observed at temperatures of 950 °C and above. taylorfrancis.com It has also been employed to investigate the high-temperature behavior of yttrium disilicate (Y₂Si₂O₇) in interactions with calcium-magnesium-aluminosilicate (CMAS), revealing the formation of apatite-type silicates at elevated temperatures. nasa.gov Anomalous behavior in the thermal expansion of Y₂SiO₅ above 850 °C has been observed using HTXRD, attributed to a displacive phase transformation. researchgate.net

Rietveld Refinement for Structural Parameter Determination

Rietveld refinement is a powerful analysis method applied to powder X-ray diffraction data to refine crystal structure parameters. us-csic.esmpg.de This technique allows for the determination of precise lattice parameters, atomic positions, and other structural details by fitting a calculated diffraction pattern to the experimentally observed one. us-csic.esacs.orgntu.edu.sgcambridge.org Rietveld refinement has been used in the structural characterization of yttrium-containing silicates, including novel sodium yttrium silicates, to determine their space group and unit cell parameters. acs.org It is also applied to study the crystal structure of synthesized this compound compounds and apatite-type silicates containing yttrium. ntu.edu.sg The refinement process can provide information on site occupancies and microstructural parameters. us-csic.esntu.edu.sg

Spectroscopic Investigations

Spectroscopic techniques provide complementary information to XRD by probing the vibrational, electronic, and chemical bonding characteristics of this compound materials.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is widely used to investigate the chemical bonds and functional groups present in this compound. um.edu.mtijrr.comcambridge.orgcambridge.orgaip.orgmdpi.comingentaconnect.com FTIR spectra provide vibrational fingerprints that can identify the presence of specific bonds such as Si-O-Si, Y-O, and Si-O-Y linkages. researchgate.netcambridge.orgcambridge.org Studies on this compound thin films have used FTIR to confirm the presence of a Si-O stretching mode around 950 cm⁻¹ and Y-O stretching modes in the far-IR region, consistent with the formation of this compound. cambridge.orgcambridge.org FTIR analysis can also reveal the influence of synthesis methods or additives on the bonding structure of this compound. um.edu.mtingentaconnect.com For instance, FTIR has been used to study the absorption bands of the mineral phase in yttrium aluminum silicate microspheres. ijrr.com Changes in FTIR spectra, such as shifts in peak positions, can indicate structural rearrangements and the role of components like Y₂O₃ as network modifiers in silicate glasses. mdpi.com The technique is also used to confirm the formation of this compound based on the characteristic vibration bands of Y-O and Si-O bonds. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Depth Profiling

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the elemental composition and chemical states of the outermost layers of a material. In the context of this compound, XPS is utilized to determine the chemical bonding and composition of thin films, particularly those formed on silicon substrates. XPS analysis of this compound films formed by the oxidation of yttrium on bare silicon indicates a significant fraction of Y-O-Si bonding. rutgers.edu This mixed Y-O-Si structure arises from the reaction between yttrium and the silicon substrate, followed by oxidation. rutgers.edu

XPS can also provide information on the oxidation states of the constituent elements. For instance, Si2p XPS peaks in this compound samples can be deconvoluted into peaks corresponding to silicon in tetrahedral sites and silicon bonded to other metal atoms. researchgate.net The O 1s peak is often broad, consistent with contributions from oxygen bound to both yttrium and silicon. rutgers.edu The position of the Y 3d peaks is indicative of Y-O-Si bonding. rutgers.edu

Angle-resolved XPS (ARXPS) can be used to study the homogeneity of chemical bonding within this compound films as a function of depth. rutgers.edu XPS depth profiling, often combined with ion beam etching, is a primary tool for studying the chemical composition of functional materials from the surface to the bulk. mdpi.comrsc.org This technique has been used to evaluate elemental distribution and interlayer diffusion in thin films. mdpi.com For example, XPS depth profiles can show the distribution of elements like yttrium and the presence of carbon contamination on the surface. mdpi.com

Analysis of XPS spectra can reveal shifts in binding energies, which can be correlated with changes in the effective electronic charge density on cations. psu.edu For instance, shifts to higher binding energies for Y 3d and Y 3p peaks in yttrium aluminosilicate (B74896) glasses doped with iron suggest a decrease in the effective electronic charge density on yttrium cations as the number of oxygen anions increases. psu.edu

Medium Energy Ion Scattering (MEIS) for Compositional Gradients

Medium Energy Ion Scattering (MEIS) is a technique sensitive to the elemental composition and depth distribution within thin films. It is particularly useful for determining compositional gradients. MEIS has been employed to analyze the composition of ultra-thin films containing yttrium, silicon, and oxygen. rutgers.edu MEIS results can indicate a graded yttrium concentration within a film, with the composition approaching that of SiO₂ at the interface with a silicon substrate. rutgers.edu

Compositional analysis by MEIS can provide average values for the film composition, often expressed in terms of the relative proportions of Y₂O₃ and SiO₂. rutgers.edu For instance, MEIS analysis of a this compound film showed a composition of (Y₂O₃)₀.₃₂·(SiO₂)₀.₆₈, which is close to the composition of Y₂Si₂O₇. rutgers.edu MEIS depth profiles can demonstrate uniform oxygen concentration throughout the film, consistent with full oxidation. rutgers.edu They can also show that the presence of an interfacial layer, such as a thin nitride, can reduce silicon consumption during the formation of this compound and influence the resulting film composition. rutgers.edu

Optical Absorption Spectroscopy for Electronic Structure Analysis

Optical absorption spectroscopy is a technique used to study the electronic structure of materials by measuring how they absorb light at different wavelengths. This method can provide information about band gaps and electronic transitions. While the provided search results primarily discuss optical absorption in yttrium aluminum garnet (YAG) doped with chromium optica.org and theoretical studies of electronic structure in doped this compound crystals acs.org, and yttrium oxide arxiv.org, they highlight the principle of using optical absorption to understand electronic properties.

Theoretical calculations have been performed to determine the electronic band structure and partial density of states for Y₂SiO₅ and Y₂Si₂O₇. researchgate.net These studies indicate that both Y₂SiO₅ and Y₂Si₂O₇ are ionic insulators with large band gaps. researchgate.net The electronic structure and bonding in these ternary crystals differ from weighted sums of those in α-SiO₂ and Y₂O₃. researchgate.net Doping this compound with rare earth ions, such as Pr³⁺, can induce a reduction in the band gap of the host crystal. acs.org Optical absorption measurements on doped this compound crystals can reveal Stark-level structures and absorption bands related to electronic transitions of the dopant ions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic structure and bonding in both crystalline and amorphous materials. Magic Angle Spinning (MAS) NMR is commonly used for solid-state samples to improve spectral resolution.

²⁹Si MAS NMR spectroscopy is particularly useful for characterizing the silicate network in this compound. It is sensitive to the local chemical environment of silicon tetrahedra and can provide quantitative information on different Qⁿ environments (where n represents the number of bridging oxygens connecting a SiO₄ tetrahedron to other silicon tetrahedra). mdpi.com ²⁹Si MAS NMR spectra have been published for various polymorphs of Y₂Si₂O₇ and Y₂SiO₅, and the spectral features agree well with crystallographic data. sci-hub.setandfonline.com The chemical shifts of ²⁹Si resonances provide insights into the degree of polymerization of the silicate species and the mean silicate chain length in amorphous phases like calcium silicate hydrate (B1144303) (C-S-H) gel, a concept applicable to understanding the amorphous components in this compound systems. mdpi.com For example, ²⁹Si MAS NMR spectra of γ-Y₂Si₂O₇ show a main signal centered at -93.0 ppm. researchgate.net

⁸⁹Y MAS NMR spectroscopy provides additional information about the local environment of yttrium atoms. sci-hub.selancs.ac.uk A correlation has been observed between the mean Y-O distance and the ⁸⁹Y chemical shift in most this compound compounds. sci-hub.se The isotropic chemical shift generally decreases with increasing yttrium coordination number. sci-hub.se ⁸⁹Y MAS NMR spectra can confirm the single or multiple crystallographically distinct yttrium sites in different this compound polymorphs. tandfonline.com Despite the low sensitivity and long spin-lattice relaxation times of ⁸⁹Y, MAS NMR has been successfully applied to study structural influences on chemical shifts and linewidths in yttrium silicates. lancs.ac.ukoup.com

Microscopic and Imaging Techniques

Microscopic and imaging techniques provide visual information about the surface topography, internal structure, and elemental distribution at various scales.

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM) for Morphology and Microstructure Analysis

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are widely used techniques for analyzing the surface morphology and microstructure of materials with high resolution. SEM images provide detailed views of the surface topography and can reveal features such as grain size, shape, and porosity. researchgate.netresearchgate.netciqtekglobal.comcambridge.org FESEM offers even higher resolution due to its field emission electron source, allowing for finer details of the microstructure to be observed. ciqtekglobal.commodares.ac.ir

SEM and FESEM are employed to examine the microstructure of this compound materials in various forms, including coatings and ceramics. researchgate.netresearchgate.net Cross-section SEM micrographs can show the microstructure of this compound coatings with different phase compositions. researchgate.net These images can help correlate processing parameters with the resulting morphology and identify features like pores and grain boundaries. researchgate.netcambridge.org For instance, SEM has been used to evaluate the surface morphology and elemental composition of prepared phosphors, including those based on this compound. researchgate.net The microscopic morphology of specific this compound phases, such as z-Y₂Si₂O₇, can appear as square nanoparticles, with grain size influenced by precursor concentration. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS), also known as EDX or EDXS, is a microanalytical technique often coupled with SEM or FESEM to determine the elemental composition of a sample and map the spatial distribution of elements. bruker.comucr.eduscience.gov When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays whose energy and intensity are detected by the EDS system. bruker.com Each element emits X-rays with unique energies, allowing for qualitative and quantitative analysis of the elements present. bruker.comucr.edu

EDS is used for elemental mapping by scanning the electron beam across the sample surface and collecting the X-ray spectrum at each point. bruker.comucr.edu This generates elemental maps where the intensity or color represents the concentration of a particular element in different regions of the sample. bruker.com This technique is valuable for understanding the distribution of yttrium, silicon, oxygen, and any dopant or impurity elements within this compound materials. researchgate.net EDS can be used to evaluate the elemental composition of this compound coatings researchgate.net and determine the distribution of elements in cross-sections of samples. ijrr.com Elemental mapping with EDS can reveal spatial inhomogeneity and help identify different phases based on their elemental composition. science.govresearchgate.net For example, SEM-EDX has been used to study the elemental composition and distribution in various materials, including silicate minerals. science.gov

Transmission Electron Microscopy (TEM) for Nanostructure and Grain Boundary Characterization

Transmission Electron Microscopy (TEM) is a powerful technique employed to investigate the nanostructure and grain boundary characteristics of materials like this compound. TEM allows for direct imaging of atomic arrangements and provides quantitative chemical analysis at the atomic scale, which is crucial for understanding interfaces such as grain boundaries mdpi.com. In the context of yttrium-containing ceramics, specifically yttria-stabilized zirconia (YSZ), where yttrium silicates can form at grain boundaries, TEM has been utilized to characterize these intergranular phases researchgate.netutwente.nlosti.govaliyuncs.com.

TEM observations have shown that in materials like YSZ, an amorphous silicate phase can be present at grain boundaries, either as a thin continuous film (1-5 nm) or as pockets at multiple-grain junctions utwente.nl. The distribution and composition of this amorphous phase significantly influence the material's characteristics, including electrical properties utwente.nl. Studies using analytical electron microscopy, a technique often coupled with TEM, have characterized grain boundary segregation of SiO₂ in YSZ, which can lead to the formation of yttrium silicates at these interfaces researchgate.netosti.gov. TEM has also been used to study the morphology of this compound films formed by oxidation processes rutgers.edu. Furthermore, TEM and high-resolution TEM (HRTEM) have been applied to characterize the nanostructures of rare-earth silicates, including ytterbium silicate, revealing single-crystalline characteristics of synthesized nanorods and allowing for the determination of crystallite size researchgate.net. The ability of TEM to identify ion-blocking amorphous phases at grain boundaries is particularly relevant as these can significantly affect oxygen ion conductivity mdpi.com.

Thermal Analysis Techniques

Thermal analysis techniques are essential for studying the behavior of this compound as a function of temperature, providing information on phase transitions, thermal stability, and mass changes.

Differential Thermal Analysis (DTA) for Phase Transition Detection

Differential Thermal Analysis (DTA) is a technique used to detect phase transitions in materials by measuring the temperature difference between a sample and an inert reference as they are heated or cooled uomustansiriyah.edu.iq. Changes in the sample's thermal energy due to exothermic or endothermic processes, such as phase transitions, crystallization, or melting, are detected as peaks in the DTA curve uomustansiriyah.edu.iq. DTA has been employed to investigate the characteristics of phase transformations in this compound compounds like Y₂SiO₅ researchgate.net. For instance, DTA has been used to study the reversible displacive phase transformation observed in Y₂SiO₅ at elevated temperatures researchgate.net. The technique, often used in conjunction with thermogravimetric analysis (TG-DTA), can also help in investigating the phase evolution of silicate materials researchgate.net.

Thermogravimetric Analysis (TGA) for Mass Change Monitoring

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature and/or time under a controlled atmosphere uomustansiriyah.edu.iqillinois.eduparticletechlabs.com. This technique is valuable for monitoring mass changes associated with processes such as decomposition, oxidation, dehydration, or adsorption/desorption uomustansiriyah.edu.iqillinois.edu. In the study of this compound, TGA has been used to monitor weight changes. For example, in one study on Y₂SiO₅, TGA did not indicate a change in weight at the phase transformation temperature, suggesting the transformation was not associated with a significant mass loss researchgate.net. TGA is a fundamental tool for assessing the thermal stability of this compound materials and identifying temperatures at which decomposition or reaction with the atmosphere occurs. The technique can be coupled with evolved gas analysis methods like mass spectrometry (MS) to identify the volatile products released during mass changes illinois.edunetzsch.com.

Electrical and Electrochemical Characterization

Understanding the electrical and electrochemical properties of this compound is important for applications requiring specific conductive or insulating behaviors.

Functionalization and Doping Strategies for Tailored Yttrium Silicate Properties

Rare-Earth Ion Doping for Luminescent Properties

Rare-earth (RE) ions are frequently incorporated into yttrium silicate (B1173343) hosts to impart luminescence, making these materials valuable for applications such as phosphors in lighting and displays, scintillators for radiation detection, and in quantum information processing. arxiv.orgaip.org The luminescent properties of RE-doped yttrium silicates are highly dependent on the specific dopant ion, its concentration, and its local environment within the host lattice.

Luminescence Mechanisms and Energy Transfer Processes (e.g., Sensitization)

Luminescence in rare-earth doped yttrium silicates typically arises from electronic transitions within the 4f electron shell of the rare-earth ions, or between the 5d and 4f shells (for ions like Ce³⁺). ufs.ac.za Energy transfer processes play a crucial role in optimizing luminescence efficiency and tuning emission color. Sensitization is a common energy transfer mechanism where a sensitizer (B1316253) ion absorbs excitation energy and then transfers it to an activator ion, which subsequently emits light.

In Y₂SiO₅:Ce³⁺, Tb³⁺, Eu³⁺ systems, a Ce³⁺ → Tb³⁺ → Eu³⁺ energy transfer process can occur. acs.org Ce³⁺ acts as a sensitizer, absorbing energy in the near-ultraviolet (NUV) and violet regions through its allowed 4f¹ → 5d¹ absorption transition. acs.org This energy is then transferred to Tb³⁺, which can further transfer energy to Eu³⁺. acs.org This cascade of energy transfer enables the sensitization of Eu³⁺ luminescence, resulting in characteristic red emission from the ⁵D₀ → ⁷Fⱼ transitions of Eu³⁺, even when excited by wavelengths primarily absorbed by Ce³⁺. acs.orgcapes.gov.br